molecular formula C20H32SSn B120006 2-Tributylstannylbenzo[b]thiophene CAS No. 148961-88-0

2-Tributylstannylbenzo[b]thiophene

Cat. No. B120006
CAS RN: 148961-88-0
M. Wt: 423.2 g/mol
InChI Key: UJPVMOUQRNYNSA-UHFFFAOYSA-N
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Description

2-Tributylstannylbenzo[b]thiophene is a colorless liquid . It has been used to synthesize diphenylquinoxaline monomer for electrochromism polymers . It can also be used as a reactant in Stille coupling reactions .


Synthesis Analysis

Thiophenes can be synthesized through various methods, including the Gewald Reaction and Paal-Knorr Thiophene Synthesis . A metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or EtOCS2K provides a variety of substituted thiophenes in good yields . The reaction is initiated by the base-free generation of a trisulfur radical anion (S3•-) and its addition to alkynes .


Molecular Structure Analysis

The molecular formula of 2-Tributylstannylbenzo[b]thiophene is C20H32SSn . Its molecular weight is 423.24 .


Chemical Reactions Analysis

2-Tributylstannylbenzo[b]thiophene has been used in the synthesis of diphenylquinoxaline monomer for electrochromism polymers . It can also be used as a reactant in Stille coupling reactions .


Physical And Chemical Properties Analysis

2-Tributylstannylbenzo[b]thiophene is a colorless liquid . It has a density of 1.184 g/mL at 25 °C . Its refractive index is n20/D 1.5637 .

Scientific Research Applications

Organic Semiconductors

2-Tributylstannylbenzo[b]thiophene plays a significant role in the advancement of organic semiconductors . Organic semiconductors are used in various applications such as organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) .

Corrosion Inhibitors

In the field of industrial chemistry and material science, 2-Tributylstannylbenzo[b]thiophene derivatives are utilized as corrosion inhibitors . These compounds can prevent the corrosion of metals, thus extending the lifespan of metal structures and components .

Biological Activities

Thiophene-based analogs, including 2-Tributylstannylbenzo[b]thiophene, have been studied by a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Antitumor Properties

Thienothiophene derivatives, including 2-Tributylstannylbenzo[b]thiophene, possess diverse biological activities, such as antitumor properties . They have the potential to inhibit the growth of cancer cells .

Antiviral Properties

2-Tributylstannylbenzo[b]thiophene also exhibits antiviral properties . This makes it a potential candidate for the development of new antiviral drugs .

Antibiotic Properties

Another important application of 2-Tributylstannylbenzo[b]thiophene is its antibiotic properties . It can be used in the development of new antibiotics to combat bacterial infections .

Safety And Hazards

2-Tributylstannylbenzo[b]thiophene is toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation . It also causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-benzothiophen-2-yl(tributyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5S.3C4H9.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPVMOUQRNYNSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370738
Record name (1-Benzothiophen-2-yl)(tributyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tributylstannylbenzo[b]thiophene

CAS RN

148961-88-0
Record name (1-Benzothiophen-2-yl)(tributyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-benzothiophen-2-yl)tributylstannane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2.5 M of n-BuLi (3.1 mL/hexane, 7.67 mmol) was added to benzo[b]thiophene (1.05 g, 7.67 mmol/THF (20 mL)) and reacted at 0° C. for 1 hour under a dry and anaerobic operation condition to form a solution. SnBu3Cl (2.38 mL, 8.44 mmol) was then added to the solution and reacted at 0° C. for 30 minutes. After returning to room temperature, the solution was continuously reacted for 8 hours. After the reaction was completed, the solution was extracted by ether (30 mL) and deionized water (50 mL). An organic phase was collected. After removal of ether by a rotary concentrator, the organic phase was purified by reduced-pressure distillation to form a transparent pale yellow oily product (23, 1.76 g, 54%).
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.38 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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